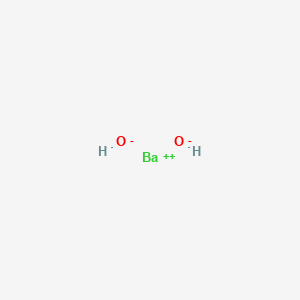

Barium(2+);dihydroxide

BaH2O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

BaH2O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

Insoluble in acetone

Water solubility in wt %: 1.65%, 0 °C; 3.74%, 20 °C; 7.60%, 40 °C; 17.32%, 60 °C; 50.35%, 80 °C

Synonyms

Canonical SMILES

Analytical Chemistry:

- Titration of weak acids: Barium hydroxide serves as a strong base in titrations, particularly for characterizing weak acids. Its high reactivity ensures a well-defined endpoint, allowing researchers to determine the concentration of unknown acids. Unlike other common strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH), barium hydroxide forms an insoluble precipitate (barium carbonate, BaCO3) with carbonate contamination, leading to more accurate results. Source: Wikipedia - Barium hydroxide:

Material Science:

- Synthesis of other barium compounds: Barium hydroxide acts as a precursor for various barium-based materials with diverse applications. Researchers utilize it to prepare barium titanate (BaTiO3), a crucial material in capacitors and piezoelectric devices, and barium sulfate (BaSO4), a widely used X-ray contrast agent. Source: American Elements - Barium Hydroxide:

Environmental Science:

- Air pollution control: Barium hydroxide demonstrates potential for capturing sulfur dioxide (SO2) emissions from industrial sources. Researchers investigate its use in wet scrubbing systems, where the solution absorbs SO2, forming a barium sulfite (BaSO3) precipitate, which can be removed and potentially converted into valuable products. Source: National Center for Biotechnology Information - PubChem - Barium(2+);dihydroxide:

Emerging Research:

- Novel cooling methods: A 2013 study explored the use of barium hydroxide for evaporative cooling. Researchers demonstrated the potential for this approach to achieve ultra-low temperatures, which could have implications in various fields, including precision measurement and quantum technologies. Source: American Elements - Barium Hydroxide:

Barium(2+);dihydroxide, commonly referred to as barium hydroxide, has the chemical formula Ba(OH)₂. It exists primarily in two hydrated forms: the monohydrate (Ba(OH)₂·H₂O) and the octahydrate (Ba(OH)₂·8H₂O). This compound is a white crystalline solid that is highly soluble in water, producing a strongly alkaline solution. Barium hydroxide is known for its caustic properties and is toxic, posing risks such as skin irritation and respiratory issues upon exposure

Barium hydroxide is a corrosive and toxic compound. It can cause severe skin burns, eye damage, and irritation of the respiratory tract upon ingestion or inhalation.

- Decomposition: Upon heating to approximately 800 °C, barium hydroxide decomposes into barium oxide (BaO) and water.

- Neutralization: It reacts with acids to form barium salts. For example, with sulfuric acid, it produces barium sulfate.

- Endothermic Reactions: Barium hydroxide reacts with ammonium salts, producing a significant temperature drop, which is often demonstrated in educational settings

Barium ions are known to be toxic and can affect muscle function, particularly in the heart, leading to stimulation followed by paralysis. The compound can also interfere with the central nervous system, making it hazardous for biological systems. Due to its toxicity, barium hydroxide should be handled with extreme caution in any biological or laboratory context .

Barium hydroxide can be synthesized through several methods:

- Dissolution of Barium Oxide: The most common method involves dissolving barium oxide (BaO) in water:

- Hydration of Barium Hydroxide: The octahydrate form can be obtained by adding excess water to barium oxide or by crystallization from an aqueous solution

Barium hydroxide has numerous industrial and laboratory applications:

- Chemical Manufacturing: It serves as a precursor for various barium compounds.

- Analytical Chemistry: Used for titration of weak acids due to its clear aqueous solution which is free from carbonate ions.

- Desiccant: Its hygroscopic nature allows it to act as a drying agent.

- Sugar Refining: Employed in the sugar industry to remove impurities.

- Electrochemical Cells: Functions as an electrolyte in specific types of cells

Studies on the interactions of barium hydroxide focus on its reactivity with various compounds. Notably, its reaction with ammonium salts has been widely studied due to the endothermic nature of the reaction. Additionally, interactions with acids lead to the formation of insoluble salts like barium sulfate, which have implications in both laboratory and industrial settings .

Barium hydroxide shares similarities with other alkaline earth metal hydroxides. Below is a comparison highlighting its uniqueness:

Compound Chemical Formula Solubility in Water Toxicity Level Unique Properties Barium Hydroxide Ba(OH)₂ Highly soluble High Strongly alkaline; used in titrations Calcium Hydroxide Ca(OH)₂ Moderately soluble Moderate Less caustic; used in construction Strontium Hydroxide Sr(OH)₂ Soluble Moderate Used in pyrotechnics Magnesium Hydroxide Mg(OH)₂ Slightly soluble Low Antacid properties; less reactive Barium hydroxide's unique properties include its strong alkalinity and specific applications in analytical chemistry that are not shared by all similar compounds

Color/Form

White powdeDensity

4.495Odor

OdorlessMelting Point

408 °CUNII

1OHB71MYBKRelated CAS

12230-71-6 (octahydrate)

22326-55-2 (monohydrate)GHS Hazard Statements

Aggregated GHS information provided by 538 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 7 of 538 companies. For more detailed information, please visit ECHA C&L website;

Of the 16 notification(s) provided by 531 of 538 companies with hazard statement code(s):;

H290 (23.54%): May be corrosive to metals [Warning Corrosive to Metals];

H301 (23.54%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (76.46%): Harmful if swallowed [Warning Acute toxicity, oral];

H314 (61.96%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (33.15%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (53.67%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (23.54%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.Mechanism of Action

After ingestion, barium hydroxide reacts with the HCl in the stomach to form water and the very soluble barium chloride; therefore the toxic effects of ingested barium hydroxide may be considered to be similar to those observed with barium chloride. Due to the neutralizing effect of the HCl in the stomach, no significant effects are expected from the alkalinity of Ba(OH)2.Vapor Pressure

0 mm HgPictograms

Corrosive;Acute Toxic;Irritant

Other CAS

17194-00-2Associated Chemicals

Barium hydroxide octahydrate; 12230-71-6

Barium hydroxide monohydrate; 22326-55-2General Manufacturing Information

All other basic organic chemical manufacturing

All other chemical product and preparation manufacturing

All other petroleum and coal products manufacturing

Plastic material and resin manufacturing

Barium hydroxide (Ba(OH)2): ACTIVEDates

Last modified: 08-15-2023Explore Compound Types

Get ideal chemicals from 750K+ compounds